Mycelianamide

Description

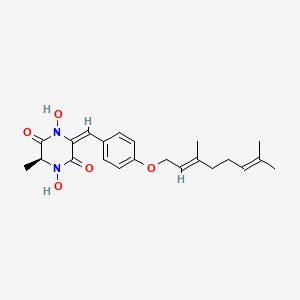

Structure

2D Structure

3D Structure

Properties

CAS No. |

22775-52-6 |

|---|---|

Molecular Formula |

C22H28N2O5 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(3E,6S)-3-[[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]phenyl]methylidene]-1,4-dihydroxy-6-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C22H28N2O5/c1-15(2)6-5-7-16(3)12-13-29-19-10-8-18(9-11-19)14-20-22(26)23(27)17(4)21(25)24(20)28/h6,8-12,14,17,27-28H,5,7,13H2,1-4H3/b16-12+,20-14+/t17-/m0/s1 |

InChI Key |

JIGPABZIAJWQNM-MSODBRDKSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N(/C(=C/C2=CC=C(C=C2)OC/C=C(\C)/CCC=C(C)C)/C(=O)N1O)O |

Canonical SMILES |

CC1C(=O)N(C(=CC2=CC=C(C=C2)OCC=C(C)CCC=C(C)C)C(=O)N1O)O |

Origin of Product |

United States |

Isolation, Producing Organisms, and Natural Occurrence of Mycelianamide

Discovery and Early Characterization of Mycelianamide

Initial Isolation from Fungal Cultures

The chemical compound this compound was first identified as a metabolite produced by the fungus Penicillium griseofulvum. Its discovery dates back to 1931 by Raistrick. cabidigitallibrary.org The metabolites of Penicillium griseofulvum garnered significant interest, and in 1939, a method was described for separating this compound from another well-known compound produced by the same fungus, griseofulvin. cabidigitallibrary.org The initial isolation was achieved through the extraction of the fungal mycelium, which is the vegetative part of a fungus consisting of a mass of branching, thread-like hyphae. cabidigitallibrary.orgdrfungus.org

Early Structural Investigations and Elucidation Efforts

Following its isolation, scientific efforts focused on determining the chemical structure of this compound. Further evidence contributing to its structural details was presented in 1948. cabidigitallibrary.org The complete and correct structure of this compound was ultimately established in 1958 by A.J. Birch. cabidigitallibrary.orgCurrent time information in Monterrey, MX.

The process of elucidating the structure involved several key chemical degradation sequences. cabidigitallibrary.org Early studies noted that this compound produced a distinct reddish-brown color when tested with ferric chloride and behaved as a very weak acid despite containing two nitrogen atoms. cabidigitallibrary.org A critical step in the investigation was the reduction of this compound with zinc in acetic acid, which removed two oxygen atoms to yield deoxythis compound, indicating that this compound is an N-oxide. cabidigitallibrary.org Subsequent hydrolysis of deoxythis compound yielded the amino acid alanine (B10760859) and p-hydroxyphenylpyruvic acid. cabidigitallibrary.org This information was crucial in proposing the final structure. cabidigitallibrary.org Further labeling studies confirmed that the molecule is assembled from an isoprene (B109036) unit derived from mevalonate, along with the amino acids tyrosine and alanine. cabidigitallibrary.org

Mycological Origins of this compound

Primary Producer Strains and Species (e.g., Penicillium griseofulvum)

The primary and most well-documented producer of this compound is the fungus Penicillium griseofulvum. cabidigitallibrary.orgmaxapress.commdpi.comnih.govgba-group.comwikipedia.org This species is recognized for producing a variety of secondary metabolites, including the antifungal drug griseofulvin, with which this compound was co-isolated. cabidigitallibrary.orgpan.pl Various strains of P. griseofulvum, such as ATCC 11885 and IMI 75832, are known producers of the compound. nih.govnih.gov

Other Penicillium Species Associated with this compound Production

Besides P. griseofulvum, other species within the same genus have been identified as producers of this compound. Research has shown that Penicillium patulum is also capable of synthesizing the compound. wikipedia.org While many species in the subgenus Penicillium produce a wide array of extrolites, this compound is considered one of the less commonly produced metabolites within the genus. wikipedia.org

Table 1: Fungal Producers of this compound

| Fungal Species | Notes |

| Penicillium griseofulvum | The primary and first-identified producer of this compound. cabidigitallibrary.orgmaxapress.com |

| Penicillium patulum | Also confirmed as a producer of this compound. wikipedia.org |

Geographic and Environmental Distribution of this compound-Producing Fungi

Fungi belonging to the genus Penicillium are ubiquitous and can be found in a vast range of environments across the globe. biologylearner.commdpi.comuniprot.org They generally prefer cool and moderate climates and are commonly found wherever organic material is available, playing a significant role as saprophytes that live on organic biodegradable substances. biologylearner.com

Penicillium griseofulvum, the main producer of this compound, has a worldwide distribution. cabidigitallibrary.orgwikipedia.orgsemanticscholar.org It is considered an ubiquitous species, having been isolated from diverse habitats such as soils, decaying vegetation, seeds, and various cereals and food products. cabidigitallibrary.orgsemanticscholar.org Specific isolations have been documented from numerous locations, including a strain from Belgium accessed before 1927, strains from apples in Italy, and even a psychrotolerant (cold-tolerant) strain from a soil sample in Antarctica. nih.govnih.govwikipedia.org This demonstrates the fungus's remarkable adaptability to different climates, from temperate regions to extreme cold environments. nih.gov It is also known as a postharvest pathogen, causing blue mold on stored fruits like apples. wikipedia.orgsemanticscholar.org

Similarly, Penicillium patulum is distributed globally and can be found in various environments, often overlapping with the habitats of P. griseofulvum. semanticscholar.org The widespread nature of these producing fungi suggests that this compound can be naturally present in environments where these molds thrive, particularly in soil and on decaying organic matter.

Isolation from Cold Environments (e.g., Arctic/Antarctic regions)

The biosynthesis of secondary metabolites is a probable key adaptation for the survival of microorganisms in the extreme and competitive ecosystems of the Arctic and Antarctic. tandfonline.com These polar regions are considered vast reservoirs of microorganisms with the potential to produce novel metabolites with unique structures. tandfonline.com Among the diverse compounds isolated from fungi in these cold climates is this compound.

Research on fungi from Greenland, an Arctic region, has led to the isolation of this compound from the fungus Penicillium griseofulvum. tandfonline.com This organism produces a range of secondary metabolites, including this compound, as part of its metabolic processes in this cold habitat. tandfonline.com The isolation of this compound from a polar-region fungus underscores the potential of cold-adapted fungi as sources of unique bioactive compounds. tandfonline.commdpi.com

Table 1: Isolation of this compound from an Arctic Fungus

| Producing Organism | Compound | Isolation Location |

|---|

Environmental Factors Influencing Fungal Secondary Metabolite Production

The production of secondary metabolites by fungi, including this compound, is not constant but is significantly influenced by a range of environmental factors. nutrinews.commdpi.com These factors can trigger or suppress the genetic pathways responsible for biosynthesis, affecting both the type and quantity of compounds produced. Understanding these influences is crucial for studying fungal ecophysiology. nutrinews.com

Key Environmental Influences:

Temperature and Water Activity: Temperature and water availability are among the most critical factors affecting fungal growth and metabolite production. nutrinews.com Many fungi have optimal temperature ranges for growth and biosynthesis. Low temperatures or sudden temperature shifts can act as a trigger for specific metabolic pathways, including the production of sexual spores or other secondary metabolites as a survival response. researchgate.netcabidigitallibrary.org For some species, exposure to low temperatures after a period of growth at optimal temperatures can induce heavy sporulation, a process often linked to secondary metabolism. cabidigitallibrary.org

Nutrient Availability: The composition of the growth substrate, particularly the sources and concentrations of carbon and nitrogen, plays a pivotal role. researchgate.netmdpi.com High levels of carbon and nitrogen can sometimes suppress the production of certain secondary metabolites, with biosynthesis being triggered by nutrient-limited conditions. researchgate.net The carbon-to-nitrogen (C:N) ratio is a critical parameter influencing mycelial growth and metabolite synthesis. mdpi.com

pH: The pH of the substrate or growth medium significantly affects fungal growth and metabolic activity. mdpi.com Most fungal species thrive in slightly acidic conditions, typically with a pH between 5 and 8. cabidigitallibrary.orgmdpi.com Deviation from the optimal pH range for a specific fungus can inhibit growth and alter the profile of secondary metabolites it produces.

Light: For many fungal species, light is a crucial environmental signal that can influence growth, development, and physiological cycles. researchgate.net Light exposure can stimulate the production of certain protective compounds, such as pigments, as a defense mechanism against photo-oxidative damage. mdpi.com

Atmospheric Composition: The concentration of gases, such as carbon dioxide (CO2), can also impact fungal life cycles. nutrinews.com Research has shown that elevated CO2 levels can extend the tolerance of some fungi to wider ranges of temperature and water activity, potentially influencing their growth and metabolite production in various environments. nutrinews.com

Table 2: Summary of Environmental Factors on Fungal Metabolite Production

| Factor | Influence on Fungal Metabolism |

|---|---|

| Temperature | Affects growth rate and can trigger specific biosynthetic pathways, especially low-temperature shifts. nutrinews.comresearchgate.net |

| Water Activity | A primary factor controlling fungal growth and toxin production; conditions of drought can be a significant stressor. nutrinews.com |

| Nutrients (C/N) | High nutrient levels may suppress production, while nutrient limitation can act as a trigger. researchgate.netmdpi.com |

| pH | Optimal growth and metabolism are often restricted to a specific pH range, typically slightly acidic. cabidigitallibrary.orgmdpi.com |

| Light | Can act as a signal to induce the production of protective secondary metabolites like pigments. mdpi.comresearchgate.net |

| CO2 Concentration | May extend the environmental range (temperature, water activity) in which a fungus can grow and produce metabolites. nutrinews.com |

Biosynthesis and Metabolic Pathways of Mycelianamide

Precursor Incorporation Studies in Mycelianamide Biosynthesis

The biosynthesis of complex natural products like this compound is often elucidated through precursor incorporation studies, where isotopically labeled compounds are fed to the producing organism, and their incorporation into the final molecule is traced. These studies have been instrumental in identifying the fundamental building blocks of this compound.

Involvement of Amino Acids (e.g., Tyrosine)

Early labeling studies were pivotal in establishing the role of amino acids in the formation of the this compound backbone. It was demonstrated that the amino acids tyrosine and alanine (B10760859) are key precursors. rsc.org Specifically, experiments using L-[carboxyl-¹⁴C]tyrosine showed its specific incorporation into the p-hydroxyphenylpyruvic acid portion of the deoxythis compound structure, which is formed by the reduction of this compound. rsc.orgcdnsciencepub.com This confirmed that tyrosine provides a significant part of the core structure. Further studies investigating the permeability of the fungal mycelium confirmed that both D- and L-tyrosine can be taken up by the cells and incorporated into this compound. cdnsciencepub.comcdnsciencepub.com However, the cyclic dipeptides, which were hypothesized as potential intermediates, were not incorporated, suggesting that the assembly of the core structure does not proceed through a free cyclic dipeptide intermediate. cdnsciencepub.comcdnsciencepub.com

Contribution of Terpenoid Pathways (e.g., Mevalonic Acid)

The side chain of this compound is of terpenoid origin. nih.govcapes.gov.br The biosynthesis of terpenes proceeds via the mevalonic acid (MVA) pathway. uobabylon.edu.iqfrontiersin.orgslideshare.net This pathway begins with the condensation of three molecules of acetyl-CoA to form mevalonic acid, which is then converted to the five-carbon building blocks of all terpenes: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). uobabylon.edu.iqfrontiersin.org Feeding studies with labeled mevalonic acid have confirmed its role as a precursor to the terpenoid-derived portion of this compound. rsc.orgresearchgate.net This demonstrates the convergence of amino acid and terpenoid biosynthetic pathways in the formation of this hybrid metabolite.

Role of Polyketide Pathways

While the primary building blocks of this compound are derived from amino acid and terpenoid pathways, the involvement of polyketide pathways in the biosynthesis of related fungal metabolites is well-documented. rsc.orgnih.gov Polyketides are synthesized by polyketide synthases (PKSs) through the stepwise condensation of acetyl-CoA and malonyl-CoA units. rsc.orgwikipedia.org Although there is no direct evidence for a polyketide-derived component in the core structure of this compound itself, understanding these pathways is crucial in the broader context of fungal secondary metabolism, as crosstalk between different biosynthetic pathways is a common theme in the generation of chemical diversity in fungi. nih.gov

Proposed Biosynthetic Cascade and Intermediates for this compound

Based on the precursor incorporation studies and knowledge of related biosynthetic pathways, a plausible biosynthetic cascade for this compound can be proposed.

Elucidation of Key Steps in this compound Formation

The biosynthesis is thought to commence with the formation of a diketopiperazine-like core from tyrosine and alanine. rsc.org However, as noted earlier, free cyclic dipeptides are not direct intermediates. cdnsciencepub.comcdnsciencepub.com This suggests that the formation of the heterocyclic core likely occurs on an enzyme complex where the intermediates remain bound until the final product is released. Following the formation of the core, a prenyltransferase would catalyze the attachment of a geranylgeranyl pyrophosphate (GGPP) or a related prenyl diphosphate moiety, derived from the mevalonic acid pathway, to the aromatic ring of the tyrosine-derived portion. Subsequent oxidative modifications, including N-oxidation, would then lead to the final this compound structure. rsc.org The exact sequence of these events and the enzymes involved are still areas of active investigation.

Comparative Biosynthesis with Related Fungal Metabolites

The biosynthesis of this compound shares similarities with that of other fungal metabolites that are also derived from amino acids and isoprenoid precursors. For instance, the notoamides and brevianamides are complex indole (B1671886) alkaloids that also incorporate a diketopiperazine core and a prenyl group. nih.govumich.edu Studies on these related compounds have revealed the involvement of specific non-ribosomal peptide synthetases (NRPSs), prenyltransferases, and various tailoring enzymes like oxidases and cyclases. nih.govumich.edu

Comparative analysis of the biosynthetic gene clusters responsible for these metabolites can provide insights into the evolution of these pathways and the specific enzymes that catalyze key steps. For example, the diketopiperazine core of many fungal alkaloids is assembled by NRPSs. nih.gov While a dedicated gene cluster for this compound has not been fully characterized, it is expected to contain an NRPS for the formation of the core structure, a prenyltransferase, and genes encoding various modifying enzymes. The study of these related pathways provides a valuable framework for understanding the intricacies of this compound biosynthesis.

Genetic Basis of this compound Biosynthesis

The biosynthesis of the complex chemical compound this compound is rooted in the genetic framework of the producing fungal organisms. Like many fungal secondary metabolites, the enzymes responsible for its synthesis are thought to be encoded by a series of genes physically clustered together on a chromosome. This section delves into the current understanding of the genetic foundation of this compound production, from the identification of putative biosynthetic gene clusters to the characterization of the enzymes involved and the mechanisms that regulate their expression.

Identification of Biosynthetic Gene Clusters

In fungi, the genes that encode the enzymatic machinery for the production of a specific secondary metabolite are typically organized into a contiguous unit known as a biosynthetic gene cluster (BGC). mdpi.comnih.gov This clustering facilitates the co-regulation of all the necessary genes for the synthesis of a particular compound. nih.gov A typical fungal BGC includes genes for backbone enzymes like polyketide synthases (PKSs) or nonribosomal peptide synthetases (NRPSs), tailoring enzymes that modify the backbone, transporters for secretion, and regulatory proteins. nih.gov

While the specific biosynthetic gene cluster for this compound has not been definitively identified and characterized, insights can be drawn from related compounds produced by Penicillium species. For example, extensive research has been conducted on the BGC for mycophenolic acid (MPA), another meroterpenoid produced by species such as Penicillium brevicompactum and Penicillium roqueforti. mdpi.comasm.orgnih.gov Early studies suggested a common origin for the terpenoid structures found in both this compound and mycophenolic acid. nih.gov The MPA gene cluster in P. brevicompactum spans approximately 25 kb and contains eight genes, including a PKS gene (mpaC), a prenyltransferase gene (mpaA), and genes for various modifying enzymes and a self-resistance protein (mpaF). asm.orgnih.gov

The identification of such clusters often relies on genome mining approaches. researchgate.net By sequencing the genome of a producing organism, bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can predict the locations of putative BGCs. researchgate.net For instance, the genome of Penicillium arizonense was found to contain 62 putative BGCs, highlighting the vast biosynthetic potential within this genus. researchgate.net The identification of the this compound BGC would likely follow a similar path, starting with the sequencing of a known this compound-producing fungus and searching for clusters containing genes homologous to those expected to be involved in its formation, such as a hybrid NRPS-PKS or separate PKS and NRPS genes.

Table 1: Key Approaches for Identifying Fungal Biosynthetic Gene Clusters

| Method | Description | Example Application |

| Genome Mining | Using bioinformatic tools to scan sequenced genomes for putative BGCs based on the presence of key enzyme-encoding genes (e.g., PKS, NRPS). | Identification of 62 putative BGCs in Penicillium arizonense. researchgate.net |

| Homology-Based Screening | Searching for genes or clusters that are similar to known BGCs of structurally related compounds. | Using the andrastin A cluster from P. chrysogenum to find the corresponding cluster in P. roqueforti. |

| Targeted Gene Disruption | Inactivating a candidate gene (e.g., a PKS) within a putative cluster to observe the effect on metabolite production. | Deletion of the mpaC (PKS gene) in P. brevicompactum abolished MPA production, confirming the cluster's role. asm.org |

| Heterologous Expression | Transferring a complete putative BGC from the native producer into a well-characterized host strain to see if the compound is produced. | Expression of a cryptic BGC from Aspergillus nidulans to produce aspyridones. |

Characterization of Putative Biosynthetic Enzymes (e.g., Polyketide Synthases)

The biosynthesis of this compound is believed to involve a hybrid pathway that combines elements of both polyketide and nonribosomal peptide synthesis. This necessitates the action of complex, multi-domain enzymes, primarily polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). mdpi.comnih.gov

Polyketide Synthases (PKSs): PKSs are large, multifunctional enzymes that construct the polyketide backbone of a molecule through the repeated condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. nih.gov Fungal PKSs are generally Type I, meaning they are large, single proteins with multiple catalytic domains. nih.govnih.gov A minimal Type I PKS contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. nih.gov The structural diversity of polyketides is achieved through the optional inclusion of reductive domains like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). nih.gov

In the context of this compound, a highly reducing PKS (HRPKS) would be required to synthesize the saturated fatty acid-like side chain. HRPKSs contain a full complement of reductive domains to systematically reduce the keto groups formed during chain elongation. nih.gov The PKS involved in the biosynthesis of the related compound mycophenolic acid, MpaC, is a non-reducing PKS that possesses a methyltransferase (MT) domain. asm.org The characterization of the PKS responsible for this compound would involve its isolation, sequence analysis to predict its domain architecture, and functional assays to confirm its role and product.

Nonribosomal Peptide Synthetases (NRPSs): NRPSs are modular mega-enzymes responsible for synthesizing peptides without the use of ribosomes. nih.govwikipedia.org Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. wikipedia.orgrsc.org A typical NRPS module consists of an adenylation (A) domain, which selects and activates the amino acid, a thiolation (T) or peptidyl carrier protein (PCP) domain, which holds the activated amino acid, and a condensation (C) domain, which catalyzes peptide bond formation. nih.govbiorxiv.org The structure of this compound, which contains a dehydrotyrosine and an alanine moiety, strongly implies the involvement of an NRPS. This synthetase would likely contain modules specific for tyrosine and alanine, with an additional tailoring enzyme, such as an oxidase or dehydrogenase, required to form the dehydro-α,β double bond in the tyrosine residue.

The characterization of these putative enzymes for this compound biosynthesis would involve heterologous expression of the candidate genes and in vitro biochemical assays to determine their specific functions, substrate specificities, and the structure of their products. biorxiv.org

Regulatory Mechanisms of Biosynthetic Gene Expression

The production of secondary metabolites like this compound is tightly regulated to occur at specific times during the fungus's life cycle or in response to particular environmental cues. nih.gov The expression of the genes within a BGC is controlled by a complex network of regulatory elements. nih.gov These can be broadly categorized into cluster-specific regulators and global regulators.

Cluster-Specific Regulators: Many fungal BGCs contain one or more transcription factor genes located within the cluster itself. nih.gov These pathway-specific regulators often possess a Zn(II)2Cys6 binuclear cluster DNA-binding domain and are typically responsible for activating the transcription of the other genes in the cluster. For example, the verticillin (B84392) biosynthetic cluster contains the specific regulator VerZ, and its disruption significantly reduces the production of the metabolite. The identification of a similar transcription factor within the putative this compound BGC would be a strong indicator of its role in regulating this compound synthesis.

Global Regulators: The expression of BGCs is also influenced by broad-domain or global regulators that respond to overarching environmental signals such as nutrient availability (carbon, nitrogen), pH, and light. nih.gov Key global regulators in fungi include:

LaeA: A master regulator of secondary metabolism in many Aspergillus and Penicillium species. It is a methyltransferase that is part of the Velvet complex, which links secondary metabolism to light sensing and development.

CreA: Mediates carbon catabolite repression, ensuring that genes for secondary metabolism are often suppressed when preferred carbon sources like glucose are abundant.

AreA: Controls nitrogen metabolite repression, activating pathways for the use of secondary nitrogen sources when primary sources are depleted.

PacC: Regulates gene expression in response to ambient pH.

It is highly probable that this compound biosynthesis is under the control of one or more of these global regulatory networks, in addition to a potential pathway-specific regulator. Understanding these regulatory mechanisms is crucial, as manipulating them—for instance, by overexpressing an activator like LaeA or deleting a repressor—can be a powerful strategy to increase the production of the desired compound or to awaken "silent" BGCs for the discovery of new natural products.

Biological Activities of Mycelianamide: in Vitro and Cellular Mechanisms

Antimicrobial Activity Profile

The ability of natural compounds to inhibit the growth of microorganisms is a critical area of research in the quest for new therapeutic agents. The activity of metabolites from Penicillium species, a genus renowned for its production of antibiotics, has been a subject of interest.

Activity against Gram-Positive Bacteria

Fungi of the genus Penicillium are known producers of a wide array of secondary metabolites with diverse biological activities, including antibacterial properties. While specific minimum inhibitory concentration (MIC) values for Mycelianamide against a range of Gram-positive bacteria are not extensively documented in readily available literature, the broader context of Penicillium metabolites suggests a potential for such activity. For instance, extracts from various Penicillium species have demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. One study on Penicillium chrysogenum extract highlighted its efficacy against Staphylococcus aureus. mdpi.com However, detailed studies quantifying the specific activity of purified this compound are needed to fully characterize its potency against this class of bacteria.

Broader Spectrum Antimicrobial Effects

Beyond Gram-positive bacteria, the antimicrobial spectrum of fungal metabolites can extend to Gram-negative bacteria and various fungi. Research into the broader antimicrobial effects of Penicillium extracts has shown activity against both Gram-negative bacteria and pathogenic fungi. For example, extracts from Penicillium chrysogenum have demonstrated activity against the Gram-negative bacterium Proteus mirabilis and the fungus Fusarium solani. mdpi.com The potential for this compound to contribute to this broader spectrum of activity is an area that warrants further investigation to determine its specific range of action and efficacy against different microbial species.

Enzyme Inhibition Studies of this compound

The interaction of natural compounds with enzymes is a key mechanism through which they can exert biological effects. Cholinesterases, a family of enzymes crucial for nerve function, are a common target for inhibitory compounds.

Cholinesterase Inhibitory Activity

Cholinesterase inhibitors are compounds that block the action of enzymes that break down acetylcholine, an important neurotransmitter. These inhibitors are of significant interest for their potential therapeutic applications. Studies on extracts from Penicillium species have revealed inhibitory activity against acetylcholinesterase (AChE). For instance, an extract from Penicillium janthinellum showed a significant increase in acetylcholinesterase inhibition when the fungus was grown in the presence of procainamide. nih.gov Another study on a marine-derived Penicillium chrysogenum strain also reported a notable percentage of acetylcholinesterase inhibition. mdpi.com While these findings point to the potential of Penicillium metabolites as a source of cholinesterase inhibitors, specific IC50 values for purified this compound against both acetylcholinesterase and butyrylcholinesterase are not yet well-documented.

Kinetic Analyses of Enzyme Inhibition

Understanding the kinetics of enzyme inhibition is crucial for characterizing the mechanism of action of an inhibitor. This involves determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. Such analyses provide insights into how the inhibitor binds to the enzyme and affects its interaction with the substrate. Detailed kinetic studies, including the determination of inhibition constants (Ki), are necessary to fully understand the inhibitory profile of a compound. At present, specific kinetic analyses of this compound's inhibition of cholinesterases or other enzymes are not extensively reported in the scientific literature.

Cellular Mechanisms of this compound Action

The biosynthesis of this compound in Penicillium has been a subject of study, indicating its production through specific metabolic pathways within the fungus. The incorporation of amino acid precursors such as D- and L-tyrosine into the this compound molecule has been demonstrated. cdnsciencepub.com However, the precise cellular mechanisms through which this compound exerts its biological activities upon target organisms remain an area requiring further research. Understanding these mechanisms at a molecular level is essential to fully comprehend its potential as a bioactive compound.

Interaction with Subcellular Targets

Detailed molecular studies definitively identifying the specific subcellular targets of this compound are not extensively available in the public domain. While its biological activities suggest interactions with cellular components, precise binding sites or molecular-level mechanisms of action remain an area for further investigation.

Impact on Microbial Physiology

This compound has been noted for its antimicrobial properties. It is reported to possess strong antimicrobial activity, suggesting a significant impact on microbial physiology nih.gov. However, specific studies detailing the physiological and morphological changes induced by this compound in microbial cells, such as effects on cell wall integrity, membrane potential, or metabolic pathways, are not widely documented in publicly available research.

Cytotoxic Potency in Cellular Assays (e.g., NCI-60 Screening)

Deoxythis compound exhibited strong cytotoxic activity against the U937 cell line and moderate activity against the HL-60 and T47D cell lines. ingentaconnect.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| U937 | Histiocytic Lymphoma | 0.785 |

| HL-60 | Promyelocytic Leukemia | 11.60 |

| T47D | Breast Cancer | 52.83 |

Cytotoxic activity of deoxythis compound against human cancer cell lines. ingentaconnect.com

Chemical Synthesis and Analogues of Mycelianamide

Early Partial Synthesis Approaches to Mycelianamide

Prior to the achievement of a total synthesis, the groundwork was laid through the development of synthetic routes to key structural fragments of the this compound molecule. These early endeavors focused on constructing the substituted aromatic core and the unsaturated side chain, which constitute the primary components of the natural product. A notable early approach involved the synthesis of the aromatic portion of the molecule, which would later be coupled with the side chain. These partial syntheses were crucial in establishing viable reaction pathways and in confirming the structural assignments of the natural product.

Total Synthesis Strategies for this compound

The complete synthesis of this compound has been a subject of interest in the synthetic community, leading to the development of several distinct strategies over the years.

Historical Overview of Total Synthesis Efforts

The first total synthesis of (±)-mycelianamide was reported by Shinmon, Cava, and Brown. nih.gov This seminal work provided the first chemical synthesis of the natural product and confirmed its proposed structure. Their approach was convergent, involving the separate synthesis of the aromatic core and the side chain, followed by their coupling. Subsequent total syntheses have built upon this foundational work, often aiming to improve efficiency, yield, and stereocontrol. These later efforts have introduced new synthetic methodologies and have often targeted the synthesis of specific stereoisomers of this compound.

Key Synthetic Intermediates and Reaction Methodologies

The various total syntheses of this compound have employed a range of key intermediates and reaction methodologies. A common strategy involves the construction of a substituted benzaldehyde derivative, which serves as the aromatic core of the molecule. For instance, the first total synthesis utilized p-geranyloxybenzaldehyde as a key starting material. nih.gov

Another critical aspect is the formation of the α,β-unsaturated amide linkage. This has been achieved through various condensation and coupling reactions. The synthesis of the side chain often involves multi-step sequences to install the required functional groups and stereochemistry. Methodologies such as the Horner-Wadsworth-Emmons reaction have been employed to construct the unsaturated carbon-carbon bonds within the side chain.

Table 1: Key Reactions in this compound Synthesis

| Reaction Type | Purpose | Key Reagents |

| Williamson Ether Synthesis | Formation of the geranyloxy ether linkage | Geranyl bromide, substituted phenol |

| Knoevenagel Condensation | Formation of the α,β-unsaturated system | Substituted benzaldehyde, active methylene compound |

| Amide Coupling | Formation of the amide bond | Activated carboxylic acid, amine |

| Horner-Wadsworth-Emmons | Formation of the unsaturated side chain | Phosphonate ester, aldehyde |

Stereoselective and Stereocontrolled Synthesis Approaches

While the initial total synthesis produced a racemic mixture of this compound, subsequent research has focused on developing stereoselective and stereocontrolled methods to access specific enantiomers of the molecule. The presence of a stereocenter in the side chain necessitates the use of asymmetric synthesis techniques to achieve enantiomerically pure products.

Approaches to induce stereoselectivity have included the use of chiral auxiliaries, asymmetric catalysts, and substrate-controlled reactions. These methods aim to control the formation of the key stereocenter during the synthesis, leading to the desired enantiomer of this compound. The development of such stereocontrolled syntheses is crucial for investigating the specific biological activities of the individual enantiomers.

Development and Research on this compound Analogues

To explore the structure-activity relationships (SAR) of this compound and to potentially develop derivatives with improved biological properties, researchers have synthesized and studied various analogues of the natural product.

Design Principles for Structural Modification

Another key area of modification is the aromatic ring. The introduction of different substituents, such as halogens or electron-donating/withdrawing groups, can alter the electronic properties of the molecule and influence its interaction with biological targets. Furthermore, modifications to the α,β-unsaturated amide moiety have been investigated to understand its importance for biological activity and to potentially enhance metabolic stability. The overarching goal of these structural modifications is to identify the key pharmacophoric elements of the this compound scaffold and to develop analogues with optimized potency, selectivity, and pharmacokinetic properties.

Synthetic Routes to this compound Analogues

The exploration of this compound analogues through chemical synthesis is a key area of research aimed at understanding the structure-activity relationships (SAR) and potentially developing derivatives with improved biological profiles. While extensive libraries of this compound analogues have not been widely reported in publicly available literature, the foundational strategies for their synthesis are derived from the established total synthesis of the parent compound, (±)-mycelianamide. Adaptations of this route allow for the introduction of structural modifications.

The first total synthesis of (±)-mycelianamide was achieved by Shinmon, Cava, and Brown. This pathway provides a blueprint for accessing the core structure of this compound, which can then be altered to produce various analogues. The synthesis commences with p-geranyloxybenzaldehyde and ethyl nitroacetate as primary starting materials researchgate.net.

A plausible and common strategy for generating analogues involves modifying the aromatic ring of the this compound structure. This can be achieved by employing different substituted benzaldehydes in the initial steps of the synthesis, in place of p-geranyloxybenzaldehyde. This approach would allow for the introduction of a variety of substituents on the aromatic ring, enabling the investigation of electronic and steric effects on biological activity.

Another potential point of modification is the geranyl chain. Analogues could be synthesized by starting with precursors bearing different terpene chains or other lipophilic groups. This would allow for an examination of how changes in the length, branching, and saturation of this side chain affect the compound's properties.

Furthermore, modifications to the lactam portion of the molecule could be envisioned. While potentially more challenging, derivatization of the intermediates in the synthetic pathway could lead to analogues with altered ring sizes or substitutions on the lactam nitrogen. Such changes would provide insight into the importance of this heterocyclic core for the compound's activity.

Ecological and Environmental Role of Mycelianamide

The Role of Mycelianamide in Fungal Ecological Interactions

This compound is a key player in how its producing fungus, primarily species within the Penicillium genus, interacts with its surrounding environment and other organisms. Its production is not a random biological event but a strategic investment of resources to gain an ecological edge.

Competitive Advantage and Defense Mechanisms for Producer Organisms

The production of secondary metabolites like this compound is a primary defense strategy for fungi, which are sessile organisms unable to physically evade predators or competitors. These compounds can act as toxins or deterrents, impairing the growth, development, or viability of antagonistic organisms. This chemical defense provides a significant competitive advantage in the struggle for nutrients and space.

Fungi, including those that produce this compound, are exposed to a variety of antagonists in their natural habitats. The vegetative mycelium, the sprawling network of fungal threads, competes with other microorganisms for the same nutrient sources. The production of antimicrobial compounds is a crucial mechanism to inhibit the growth of these competitors, thereby securing resources for the fungus. This compound, with its antibiotic properties, is thought to contribute to this chemical arsenal, helping to create a zone of inhibition around the fungal colony.

The synthesis of such defense compounds is a regulated process, often induced by the presence of competing organisms or predators. This ensures that the fungus only expends energy on producing these metabolites when necessary, optimizing its resource allocation for growth and reproduction.

Interactions within Microbial Communities

The influence of this compound extends beyond simple inhibition of competitors; it actively shapes the structure and dynamics of microbial communities. The release of this bioactive compound into the environment can selectively favor the growth of certain microorganisms while suppressing others, leading to shifts in the local microbiome.

The table below summarizes the known and potential interactions of this compound within microbial communities.

| Interaction Type | Target Organisms | Ecological Outcome for Producer |

| Antagonism | Competing bacteria and fungi | Reduced competition for resources, secured niche |

| Allelopathy | Other fungi and microorganisms | Inhibition of growth and establishment of competitors |

| Niche Modification | Soil microbial community | Alteration of community structure, potential for indirect mutualisms |

Contribution of this compound to Ecosystem Function

The influence of this compound and the fungi that produce it are not confined to microscopic interactions. These processes have broader implications for the health and functioning of the entire ecosystem, particularly in the context of soil environments.

Influence on Soil Health and Nutrient Cycling

Fungal mycelial networks are fundamental to soil health and nutrient cycling. They act as primary decomposers, breaking down complex organic matter into simpler compounds that can be utilized by other organisms. The production of secondary metabolites like this compound can influence the rate and efficiency of these decomposition processes by modulating the microbial communities involved.

The Role of Mycelial Networks in Broader Environmental Processes

Mycelial networks, the vegetative body of fungi, form vast and intricate systems within the soil, connecting different parts of the ecosystem. These networks are crucial for the transport of water and nutrients, effectively extending the reach of plant root systems through mycorrhizal associations.

The table below outlines the broader environmental roles associated with the fungal networks that produce compounds like this compound.

| Environmental Process | Contribution of Mycelial Network | Potential Influence of this compound |

| Decomposition | Breaks down organic matter, releasing nutrients. | Modulates the activity of competing decomposer organisms. |

| Nutrient Cycling | Facilitates the movement and availability of key nutrients like nitrogen and phosphorus. | May influence the rate of nutrient turnover through its effects on microbial communities. |

| Soil Structure | Binds soil particles, improving aggregation and stability. | A healthy, competitive mycelial network, supported by defense compounds, enhances this function. |

| Water Retention | Improves soil porosity and water-holding capacity. | Contributes indirectly by promoting a robust and extensive mycelial network. |

Advanced Research Methodologies and Future Directions in Mycelianamide Research

Genomic and Proteomic Approaches to Biosynthesis

Unraveling the genetic blueprint and the protein machinery responsible for Mycelianamide production is fundamental to its study. Genomic and proteomic approaches provide a powerful lens through which to view the intricate biosynthetic pathway of this compound. These methodologies allow for the identification of the biosynthetic gene cluster (BGC) encoding the necessary enzymes and shed light on their function and regulation. While the specific BGC for this compound is not as extensively characterized as those for some other fungal metabolites, such as penicillin, the principles of these approaches are directly applicable. mdpi.comnih.gov

The advent of high-throughput sequencing (HTS) technologies has revolutionized the study of fungal secondary metabolism. nih.gov By sequencing the entire genome of a this compound-producing fungus, such as certain strains of Penicillium, researchers can identify the putative BGC responsible for its synthesis. These clusters typically contain genes encoding core enzymes like non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), as well as tailoring enzymes like cytochrome P450 monooxygenases, dehydrogenases, and transferases that modify the core structure to produce the final this compound molecule. nih.govresearchgate.net

Bioinformatic tools are then employed to analyze the sequenced genome and predict the boundaries and functions of the genes within the BGC. Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can identify BGCs and predict the chemical structure of the resulting metabolite based on the genetic sequence. By comparing the predicted structure with the known structure of this compound, a candidate BGC can be identified. Further comparative genomics with other fungal species can reveal conserved domains and gene arrangements, providing additional evidence for the function of the identified cluster. nih.gov

Table 1: Key Bioinformatic Tools in Fungal BGC Analysis

| Tool | Primary Function | Relevance to this compound Research |

| antiSMASH | Identifies and annotates secondary metabolite biosynthetic gene clusters. | Prediction of the this compound BGC in producing organisms. |

| BLAST | Compares nucleotide or protein sequences to sequence databases. | Identifying homologous genes and enzymes in other fungi. |

| Pfam/InterPro | Provides functional analysis of proteins by classifying them into families and predicting domains. | Characterizing the domains of enzymes within the this compound BGC. |

Once the putative this compound BGC is identified, the next critical step is to experimentally validate the function of the encoded enzymes. This is often achieved through a combination of gene knockout and heterologous expression studies. nih.gov By systematically deleting or silencing each gene in the cluster and observing the effect on this compound production, researchers can pinpoint the role of each enzyme in the biosynthetic pathway. engconfintl.org

Heterologous expression, where genes from the this compound BGC are transferred into a well-characterized host organism like Aspergillus nidulans or yeast, allows for the study of individual enzymes in a controlled environment. nih.govnih.gov This approach can confirm the enzymatic activity and substrate specificity of key enzymes, such as the NRPS modules responsible for incorporating the amino acid precursors of this compound. For instance, the characterization of NRPSs in other fungi has revealed their modular nature and the "collinearity rule," where the order of modules corresponds to the sequence of amino acids in the final peptide product. nih.govfrontiersin.org Similarly, the cytochrome P450 monooxygenases within the cluster can be expressed and their ability to perform specific hydroxylation or epoxidation reactions on the this compound scaffold can be tested. nih.govnih.govmdpi.com

Metabolic Engineering for Enhanced Production and Diversification

The native production of this compound in wild-type fungal strains is often low, limiting its availability for further research and potential applications. Metabolic engineering offers a suite of powerful tools to enhance the production of this compound and to generate novel, structurally diverse analogs. mdpi.com

Traditional strain improvement methods, such as random mutagenesis using UV irradiation or chemical mutagens, have been historically successful in increasing the yield of fungal secondary metabolites like penicillin. nih.gov These methods, while effective, are often labor-intensive and can lead to unintended genetic alterations.

Modern, more targeted approaches to strain improvement focus on rational genetic modifications. engconfintl.org This can involve overexpressing key biosynthetic genes in the this compound pathway, deleting genes of competing metabolic pathways to redirect precursor flux towards this compound production, or introducing stronger promoters to drive higher levels of gene expression. For example, in Penicillium chrysogenum, amplification of the penicillin biosynthetic gene cluster led to significantly increased antibiotic production. mdpi.comnih.gov A similar strategy could be applied to the this compound BGC.

Table 2: Comparison of Strain Improvement Strategies

| Strategy | Description | Potential Application to this compound |

| Random Mutagenesis | Inducing random mutations using physical or chemical agents. | Generation of high-yielding this compound strains through screening. |

| Gene Overexpression | Increasing the expression of key biosynthetic genes. | Enhanced production by overexpressing the this compound NRPS or other rate-limiting enzymes. |

| Pathway Engineering | Modifying metabolic pathways to increase precursor supply. | Increasing the intracellular pool of tyrosine and other precursors for this compound biosynthesis. |

| Deletion of Competing Pathways | Removing metabolic pathways that divert precursors away from the target compound. | Increased this compound yield by deleting genes for other secondary metabolites. |

The modular nature of the enzymes involved in this compound biosynthesis, particularly the NRPS, presents an exciting opportunity for the rational design of novel metabolites. researchgate.net By genetically engineering the NRPS, it is possible to alter its substrate specificity, leading to the incorporation of different amino acid precursors and the creation of new this compound analogs with potentially altered biological activities. uwa.edu.au

Domain swapping, where domains from different NRPSs are combined, and site-directed mutagenesis of the adenylation (A) domain, which is responsible for substrate recognition, are two key strategies in this endeavor. For example, by replacing the A-domain specific for one amino acid with a domain that recognizes a different amino acid, a new peptide backbone can be synthesized. Furthermore, the tailoring enzymes in the pathway, such as P450 monooxygenases, can be engineered or swapped with enzymes from other pathways to introduce different chemical modifications on the this compound scaffold. nih.govmdpi.com

Advanced Analytical Techniques for Structural Elucidation (Historical and Modern Context)

The determination of the complex chemical structure of this compound has been made possible through the evolution of sophisticated analytical techniques.

Historically, the structural elucidation of fungal metabolites relied on classical methods such as chemical degradation, elemental analysis, and early forms of spectroscopy. These methods were often destructive and required large amounts of purified compound. wikipedia.org

In the modern era, a combination of chromatographic and spectroscopic techniques provides a rapid and detailed picture of the molecular architecture of natural products like this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and quantification of this compound from complex fungal extracts. researchgate.netnih.govnih.gov

The definitive structural information is primarily obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.govmdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) allow for the precise determination of the connectivity of atoms and the stereochemistry of the molecule. mdpi.com High-resolution mass spectrometry (HRMS) provides the exact molecular formula, and tandem mass spectrometry (MS/MS) reveals fragmentation patterns that help to piece together the structure. mdpi.com The integration of these techniques allows for the unambiguous structural assignment of this compound and its analogs. frontiersin.orgbiorxiv.org

Table 3: Key Analytical Techniques for this compound Structural Elucidation

| Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Separation, purification, and quantification. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation patterns for structural confirmation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D) | Detailed connectivity of atoms, stereochemistry, and 3D structure. |

Isotopic Labeling and Nuclear Magnetic Resonance Spectroscopy in Biosynthetic Pathway Delineation

The elucidation of the biosynthetic pathway of this compound has been significantly advanced by the use of isotopic labeling techniques. These methods allow researchers to trace the metabolic fate of precursor molecules as they are incorporated into the final complex structure of the natural product. Early studies provided foundational insights into the origins of the this compound backbone.

In a key study, stationary cultures of Penicillium patulum were fed with L-[carboxyl-¹⁴C]tyrosine. Subsequent analysis revealed that the radiolabeled tyrosine was specifically incorporated into a part of the this compound molecule nih.gov. This experiment was crucial in demonstrating that the amino acid L-tyrosine is a direct precursor in the biosynthesis of this metabolite. The specificity of the incorporation suggests a direct enzymatic pathway rather than a general metabolic breakdown and re-assimilation of the carbon-14.

Further feeding experiments were conducted to test the hypothesis that cyclic dipeptides might be free intermediates in the biosynthetic pathway. Cultures of P. patulum were supplied with L-[carbonyl-¹⁴C]tyrosyl-L-alanine and cyclo L-alanyl-D-[carbonyl-¹⁴C]tyrosyl. However, the results showed that these cyclic dipeptides were not incorporated into the this compound structure nih.gov. This finding indicated that such molecules are likely not free intermediates and that the assembly of the this compound core probably follows a different mechanistic route, possibly on a multi-enzyme complex.

These classical isotopic labeling experiments, often coupled with degradation studies to locate the position of the label, laid the groundwork for understanding this compound biosynthesis. Modern approaches combine stable isotope labeling (e.g., with ¹³C or ¹⁵N) with high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. biorxiv.orgresearchgate.netresearchgate.netnih.gov This combination not only confirms the incorporation of precursors but also precisely maps the position of each labeled atom in the final molecule, providing detailed insights into the bond-forming and rearrangement steps of the biosynthetic cascade.

| Labeled Precursor Fed | Producing Organism | Observation | Conclusion | Reference |

|---|---|---|---|---|

| L-[carboxyl-¹⁴C]tyrosine | Penicillium patulum | Specific incorporation of ¹⁴C into the this compound molecule. | L-tyrosine is a direct biosynthetic precursor of this compound. | nih.gov |

| L-[carbonyl-¹⁴C]tyrosyl-L-alanine | Penicillium patulum | No significant incorporation into this compound. | This linear dipeptide is likely not a direct precursor. | nih.gov |

| cyclo L-alanyl-D-[carbonyl-¹⁴C]tyrosyl | Penicillium patulum | No significant incorporation into this compound. | Cyclic dipeptides are not free intermediates in the biosynthetic pathway. | nih.gov |

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) provides a powerful platform for the discovery of novel biological activities from natural products like this compound. nih.gov HTS allows for the rapid, automated testing of thousands of compounds against a wide array of biological targets. mdpi.com While specific HTS campaigns focusing exclusively on this compound for novel activities are not extensively documented in publicly available literature, the methodologies are well-established for screening fungal metabolites, including those from Penicillium species. nih.govherts.ac.uk

The process involves testing this compound, often as part of a larger library of natural products, in miniaturized, target-based, or cell-based assays. mdpi.com Target-based assays might screen for inhibition of a specific enzyme (e.g., kinases, proteases) or disruption of a protein-protein interaction. Cell-based assays, on the other hand, can identify compounds that affect a specific cellular phenotype, such as apoptosis, cell differentiation, or microbial growth inhibition, without prior knowledge of the molecular target. nih.govnih.gov

For instance, a typical HTS campaign to uncover new anticancer activities would involve exposing various cancer cell lines to this compound in 96- or 384-well plates. Cell viability would then be measured using colorimetric or fluorometric assays to identify cytotoxic or cytostatic effects. Similarly, to find novel antimicrobial properties, this compound could be screened against a panel of pathogenic bacteria and fungi, with microbial growth inhibition being the primary endpoint. nih.gov The data generated from these screens can highlight new therapeutic potentials for compounds whose known activities may be limited. Any "hits" from the primary screen are then subjected to more detailed secondary assays to confirm the activity and determine the mechanism of action.

| Assay Type | Biological Target/System | Principle | Potential Novel Activity Investigated | Reference |

|---|---|---|---|---|

| Cell Viability Assay (e.g., MTT, Resazurin) | Cancer Cell Lines (e.g., HeLa, MCF-7) | Measures metabolic activity as an indicator of cell viability upon compound treatment. | Anticancer / Cytotoxic Activity | researchgate.net |

| Antimicrobial Broth Microdilution | Bacterial and Fungal Pathogens (e.g., S. aureus, C. albicans) | Determines the minimum inhibitory concentration (MIC) of a compound by measuring microbial growth in liquid media. | Antibacterial / Antifungal Activity | nih.gov |

| Enzyme Inhibition Assay | Purified Enzymes (e.g., Kinases, Amylases) | Measures the reduction in enzyme activity in the presence of the test compound using a specific substrate. | Enzyme-Specific Inhibition (e.g., Antidiabetic) | nih.gov |

| Cell Differentiation Assay | Stem Cells (e.g., Mesenchymal Stem Cells) | Monitors changes in cell morphology or expression of differentiation markers after compound exposure. | Modulation of Cell Fate / Regenerative Medicine Applications | nih.gov |

| Antioxidant Assay (e.g., DPPH) | Free Radicals | Measures the ability of a compound to scavenge free radicals, often indicated by a color change. | Antioxidant / Radical Scavenging Activity | nih.gov |

Q & A

Q. What are the standard methods for isolating Mycelianamide from fungal cultures, and how can purity be validated?

- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like column chromatography (silica gel) or HPLC. Purity validation requires analytical methods such as HPLC-MS for molecular weight confirmation and NMR spectroscopy for structural integrity . For reproducibility, document solvent ratios, column parameters, and retention times. Evidence of purity should include spectral data (e.g., UV, IR) and melting point consistency with literature .

Q. How can researchers design experiments to characterize this compound’s physicochemical properties?

- Methodological Answer : A systematic approach includes:

- UV-Vis Spectroscopy : Compare absorbance maxima with published spectra to confirm identity .

- NMR and HR-MS : Use 1D/2D NMR (e.g., , , COSY) for structural elucidation and high-resolution mass spectrometry for molecular formula validation .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability.

Ensure all protocols align with established guidelines for chemical characterization .

Q. What are the common challenges in reproducing this compound synthesis, and how can they be addressed?

- Methodological Answer : Reproducibility issues often arise from fungal strain variability or extraction conditions. Mitigation strategies:

- Standardize fungal growth conditions (e.g., media, temperature).

- Use internal standards during chromatography to control for batch variability.

- Cross-validate results with independent techniques (e.g., compare NMR data across labs) .

Advanced Research Questions

Q. How can researchers investigate the biosynthetic pathway of this compound using genetic and metabolomic approaches?

- Methodological Answer :

- Gene Knockout Studies : Silence putative biosynthetic genes (e.g., polyketide synthases) in the fungal host and analyze metabolite profiles via LC-MS to identify pathway disruptions .

- Metabolomic Profiling : Use untargeted LC-HRMS to map intermediate metabolites. Pair with isotopic labeling (e.g., -acetate) to trace precursor incorporation .

- Bioinformatics : Mine fungal genomes for gene clusters homologous to known secondary metabolite pathways .

Q. How can contradictions in UV spectral data for this compound between studies be resolved?

- Methodological Answer : Discrepancies (e.g., missing absorbance peaks) may stem from impurities or instrumental calibration. Steps for resolution:

- Comparative Analysis : Replicate experiments using the same fungal strain and extraction protocol as conflicting studies .

- Validation with Authentic Standards : If available, compare spectra to a commercially sourced reference standard.

- Instrument Calibration : Verify spectrophotometer accuracy with certified reference materials .

Q. What experimental frameworks are suitable for studying this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Chemically modify this compound’s functional groups (e.g., amide bonds) and test bioactivity changes.

- Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., enzymes). Validate predictions with in vitro assays .

- Dose-Response Studies : Quantify IC values across analogs to identify critical structural motifs .

Q. How should researchers address conflicting bioactivity data for this compound in antimicrobial assays?

- Methodological Answer : Variability may arise from assay conditions (e.g., microbial strains, solvent controls). Standardize protocols:

- Use CLSI/MIC guidelines for antimicrobial testing.

- Include positive (e.g., ampicillin) and negative controls (solvent-only).

- Perform statistical analysis (e.g., ANOVA) to assess significance of results .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

- Methodological Answer :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Analysis : Report standard deviation (SD) or confidence intervals (CI) for triplicate experiments.

- Hypothesis Testing : Use t-tests or non-parametric tests (Mann-Whitney) for group comparisons, ensuring assumptions (e.g., normality) are met .

Q. How can researchers ensure transparency when reporting contradictory findings in this compound studies?

- Methodological Answer :

- Detailed Metadata : Disclose fungal strain origins, extraction protocols, and instrument settings.

- Raw Data Sharing : Deposit spectra, chromatograms, and assay results in public repositories (e.g., Zenodo).

- Limitations Section : Discuss potential sources of variability (e.g., environmental factors) in the manuscript .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to this compound research involving genetic modification of fungal hosts?

- Methodological Answer :

- Biosafety Protocols : Follow institutional biosafety committee (IBC) guidelines for handling genetically modified organisms (GMOs).

- Data Integrity : Avoid selective reporting of bioactivity data; publish negative results to reduce publication bias.

- Citation Ethics : Attribute prior methods and spectra to original studies to prevent plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.